

Methyl 4-hydroxymethylcubanecarboxylate molecular structure

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Compound of Interest

Compound Name:	Methyl 4-hydroxymethylcubanecarboxylate
Cat. No.:	B1632085

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An In-depth Technical Guide to the Molecular Structure of **Methyl 4-hydroxymethylcubanecarboxylate**

Abstract

The cubane scaffold, a unique and highly strained polycyclic hydrocarbon, has emerged from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective non-aromatic bioisostere for the benzene ring, offering significant advantages in metabolic stability and solubility.^{[1][2]} This guide provides a comprehensive technical overview of **Methyl 4-hydroxymethylcubanecarboxylate**, a bifunctional building block poised for broad application in drug discovery. We will dissect its molecular architecture, detail a robust synthetic pathway, provide an in-depth analysis of its expected spectroscopic signature, and explore its utility as a versatile scaffold for the development of novel therapeutics.

Part 1: Molecular Architecture of a Bioisostere Scaffold

The intrigue of **Methyl 4-hydroxymethylcubanecarboxylate** begins with its core, the cubane cage. First synthesized by Philip Eaton and Thomas Cole in 1964, the cubane molecule (C_8H_8) consists of eight carbon atoms arranged at the vertices of a cube.^[3] This geometry forces the C-C-C bond angles to an unusually sharp 90° , a significant deviation from the ideal 109.5° for

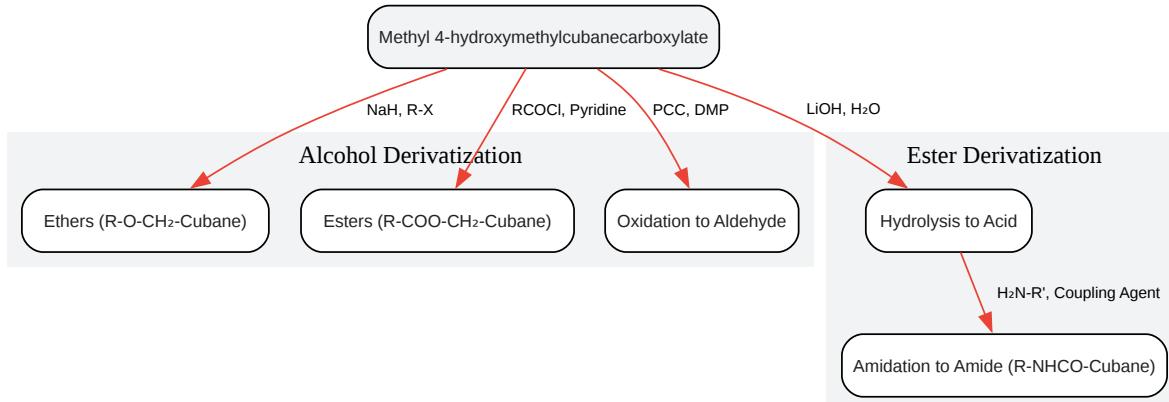
sp^3 -hybridized carbon. This deviation results in substantial ring strain (approximately 166 kcal/mol), which, paradoxically, contributes to its high kinetic stability, as decomposition pathways are energetically unfavorable.[3]

In **Methyl 4-hydroxymethylcubanecarboxylate**, two functional groups are attached at opposite corners of the cube, in a 1,4- or para-relationship. This specific orientation geometrically mimics the substitution pattern of a para-substituted benzene ring, making it an ideal bioisostere.

The two key functional groups are:

- Methyl Carboxylate (-COOCH₃): An ester group that provides a site for hydrolysis to the corresponding carboxylic acid or conversion into amides, hydrazides, and other derivatives.
- Hydroxymethyl (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

The presence of these two chemically distinct handles on a rigid, metabolically stable core makes this molecule a highly valuable and versatile starting point for chemical library synthesis.



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